molecular formula C16H19FN4OS B4676627 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide

2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide

Cat. No. B4676627
M. Wt: 334.4 g/mol
InChI Key: UXESCMSPUDWMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide, commonly known as FPTP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the piperazine family of compounds, which are known for their diverse pharmacological activities.

Mechanism of Action

The exact mechanism of action of FPTP is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. These actions are thought to contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
Studies have shown that FPTP has a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in certain areas of the brain, which may contribute to its therapeutic effects. Additionally, FPTP has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FPTP in lab experiments is its well-characterized pharmacology. The compound has been extensively studied in animal models, and its mechanism of action is relatively well-understood. Additionally, FPTP has been shown to have a good safety profile in animal studies. However, one limitation of using FPTP in lab experiments is its relatively low potency compared to other compounds with similar pharmacological activities.

Future Directions

There are a number of future directions for research on FPTP. One area of research is the development of more potent analogs of FPTP that may have improved therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of FPTP and its potential use in the treatment of various neurological disorders. Finally, more research is needed to determine the safety and efficacy of FPTP in humans.

Scientific Research Applications

FPTP has been extensively studied for its potential use in various scientific research applications. One of the main areas of research has been its potential use as a treatment for various neurological disorders, including schizophrenia, depression, and anxiety. Studies have shown that FPTP has anxiolytic, antidepressant, and antipsychotic effects in animal models, making it a promising candidate for further research.

properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4OS/c1-12(15(22)19-16-18-6-11-23-16)20-7-9-21(10-8-20)14-5-3-2-4-13(14)17/h2-6,11-12H,7-10H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXESCMSPUDWMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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